molecular formula C39H34N2O5 B557523 (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid CAS No. 283160-20-3

(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid

Cat. No.: B557523
CAS No.: 283160-20-3
M. Wt: 610,7 g/mole
InChI Key: AOQYYASFUBPOHJ-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group and a tri(phenyl)methylamino group attached to a pentanoic acid backbone. Its stereochemistry is defined by the (3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid typically involves multiple steps, starting from readily available precursors. The process often begins with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the tri(phenyl)methylamino group through a series of nucleophilic substitution reactions. The final step involves the formation of the pentanoic acid backbone, which is achieved through a series of condensation and oxidation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorenylmethoxycarbonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions. Its ability to form stable complexes with enzymes makes it useful in elucidating enzyme mechanisms.

Medicine: In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound in drug discovery.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group allows the compound to bind to enzymes and other proteins, inhibiting their activity. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. The tri(phenyl)methylamino group further enhances the binding affinity by providing additional hydrophobic interactions.

Comparison with Similar Compounds

  • (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]butanoic acid
  • (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]hexanoic acid

Comparison: Compared to its similar compounds, (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid has a unique pentanoic acid backbone, which provides distinct chemical and biological properties. The length of the carbon chain in the backbone influences the compound’s solubility, stability, and binding affinity to molecular targets. This uniqueness makes it a valuable compound in various scientific research applications.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-30(25-37(43)44)40-38(45)46-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35/h1-23,30,35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQYYASFUBPOHJ-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375807
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(triphenylmethyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283160-20-3
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(triphenylmethyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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